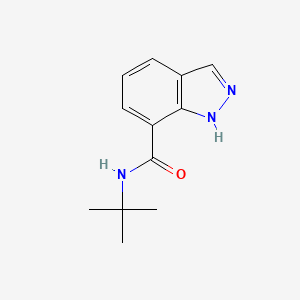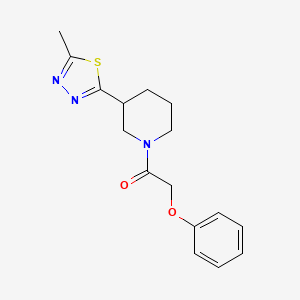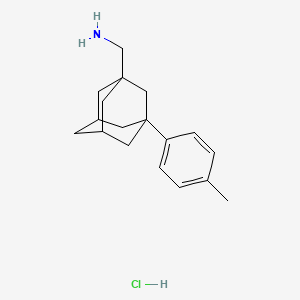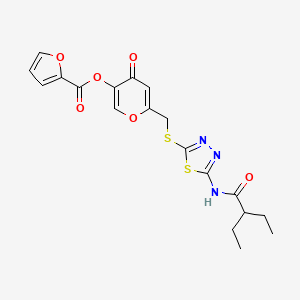![molecular formula C11H24N2O4 B2952747 tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate CAS No. 1698597-40-8](/img/structure/B2952747.png)
tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate: . This compound is known for its unique structure and properties, which make it suitable for specific scientific and industrial uses.
Mechanism of Action
Target of Action
It is known that similar compounds are often used as amine-protected, difunctional reagents in the synthesis of various biochemical compounds .
Mode of Action
Compounds with similar structures have been used in the synthesis of protacs (proteolysis-targeting chimeras) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
Based on its potential use in the synthesis of protacs , it can be inferred that it may influence the ubiquitin-proteasome system, which plays a crucial role in regulating the degradation of proteins within cells.
Result of Action
If it is used in the synthesis of protacs , the result of its action could be the selective degradation of specific target proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of tert-butyl carbamate with 2-(2-hydroxyethoxy)ethylamine under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other chemical compounds. Its unique structure makes it valuable for various organic synthesis processes.
Biology: In biological research, the compound may be used as a probe or marker in studying biological systems. Its ability to interact with specific molecules can help in understanding biological processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a building block for drug synthesis or as a component in drug formulations.
Industry: In the industrial sector, this compound can be utilized in the production of materials, coatings, and other products. Its properties make it suitable for various applications, including as a stabilizer or additive.
Comparison with Similar Compounds
Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness: This compound is unique due to its specific structure and functional groups, which differentiate it from similar compounds
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTURBAKRQAZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2952673.png)



![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)
![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)
![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)
